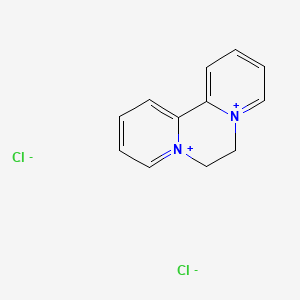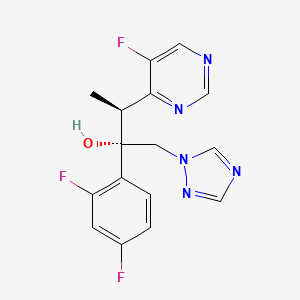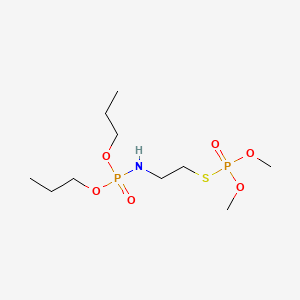
Phosphorothioic acid, O,O-dimethyl S-(O',O'-dipropylphosphoramido)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of both phosphorothioate and phosphoramido groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphorothioate esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, phosphine oxides, and substituted phosphorothioate esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against various pests.
Wirkmechanismus
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester involves the interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of normal biochemical processes. The phosphorothioate group plays a crucial role in this inhibitory activity by forming stable complexes with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other organophosphorus compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness in various applications.
Eigenschaften
CAS-Nummer |
23497-05-4 |
|---|---|
Molekularformel |
C10H25NO6P2S |
Molekulargewicht |
349.32 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylsulfanyl-N-dipropoxyphosphorylethanamine |
InChI |
InChI=1S/C10H25NO6P2S/c1-5-8-16-18(12,17-9-6-2)11-7-10-20-19(13,14-3)15-4/h5-10H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
KIVDJMSXOULQGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(NCCSP(=O)(OC)OC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


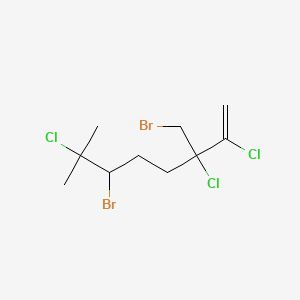
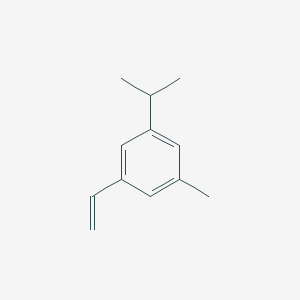
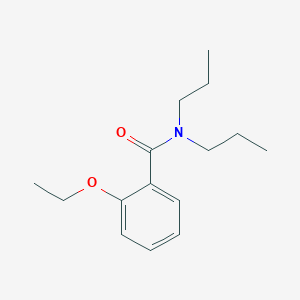
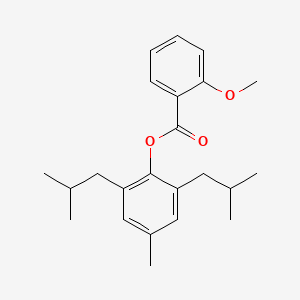
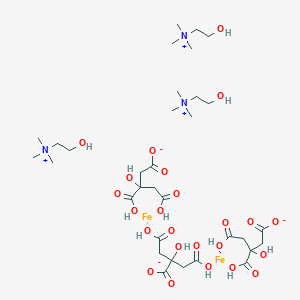
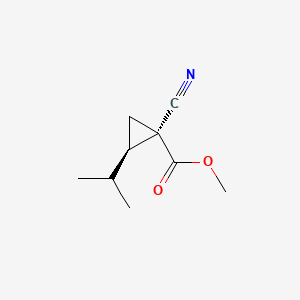
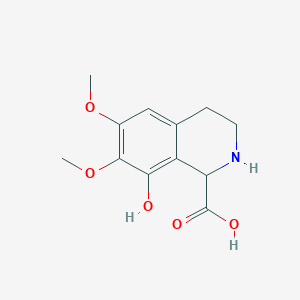
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)

